molecular formula C15H21N5O5S B1212398 3-Deazaadenosylhomocysteine CAS No. 53199-57-8

3-Deazaadenosylhomocysteine

Cat. No.: B1212398
CAS No.: 53199-57-8
M. Wt: 383.4 g/mol
InChI Key: KXHTUDZDRGHVIU-AUXCFHMMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Deazaadenosylhomocysteine (DZA-Hcy) is a structural analog of the endogenous methyltransferase modulator S-adenosylhomocysteine (Ado-Hcy). It is formed intracellularly through the enzymatic processing of 3-deazaadenosine (DZA), a potent inhibitor of Ado-Hcy hydrolase (EC 3.3.1.1) . DZA-Hcy accumulates in cells, particularly in liver tissue and leukemia cell lines like HL-60, due to its role as a substrate for Ado-Hcy hydrolase, which it inhibits competitively . This accumulation disrupts the S-adenosylmethionine (Ado-Met)-dependent methylation cycle, leading to downstream effects such as apoptosis induction, caspase-8 activation, and suppression of oncogenic transcripts like c-myc .

Properties

CAS No.

53199-57-8

Molecular Formula

C15H21N5O5S

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C15H21N5O5S/c16-7(15(23)24)2-4-26-5-9-11(21)12(22)14(25-9)20-6-19-10-8(20)1-3-18-13(10)17/h1,3,6-7,9,11-12,14,21-22H,2,4-5,16H2,(H2,17,18)(H,23,24)/t7-,9+,11+,12+,14?/m0/s1

InChI Key

KXHTUDZDRGHVIU-AUXCFHMMSA-N

SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N

Synonyms

3-deazaadenosylhomocysteine
S-(3-deazaadenosyl)-L-homocysteine
S-(3-deazaadenosyl)-L-homocysteine monohydrate
S-(3-deazaadenosyl)homocysteine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

DZA-Hcy vs. S-Adenosylhomocysteine (Ado-Hcy)
  • Structural Difference : DZA-Hcy replaces the nitrogen atom at position 3 of the adenine ring with a carbon atom (3-deaza modification), reducing its capacity for hydrogen bonding with Ado-Hcy hydrolase compared to Ado-Hcy .
  • Mechanistic Impact: Ado-Hcy is a natural byproduct of methylation reactions and is typically hydrolyzed by Ado-Hcy hydrolase to adenosine and homocysteine. Its accumulation inhibits methyltransferases, causing epigenetic and metabolic dysregulation . DZA-Hcy acts as a "pseudo-substrate" for Ado-Hcy hydrolase, stalling the enzyme and perpetuating Ado-Hcy accumulation. This dual inhibition amplifies methylation blockade and apoptotic signaling .
DZA-Hcy vs. 3-Deazaadenosine (DZA)
  • Metabolic Relationship : DZA is the precursor to DZA-Hcy. Upon cellular uptake, DZA is phosphorylated and converted to DZA-Hcy via Ado-Hcy hydrolase .
  • Biological Activity :
    • DZA directly inhibits Ado-Hcy hydrolase with a Ki of 3.9 μM, suppressing NF-κB and inflammatory cytokines like TNF-α and IL-1β .
    • DZA-Hcy, its metabolite, exerts prolonged effects by sustaining Ado-Hcy levels and directly inducing apoptosis through caspase-8 activation and mitochondrial pathways .
DZA-Hcy vs. 3-Deazaneplanocin A (DZNep)
  • Target Specificity : DZNep is a distinct Ado-Hcy hydrolase inhibitor that also depletes EZH2 (a histone methyltransferase), impacting epigenetic regulation .
  • Apoptotic Pathways : Unlike DZA-Hcy, DZNep induces apoptosis via EZH2 degradation and reactive oxygen species (ROS) generation, highlighting divergent mechanisms despite shared hydrolase inhibition .

Data Table: Comparative Analysis of DZA-Hcy and Key Analogs

Compound Target Enzyme Inhibitory Activity (Ki/IC₅₀) Biological Effects Key Research Findings
DZA-Hcy Ado-Hcy hydrolase Substrate accumulation Apoptosis, caspase activation, c-myc downregulation Accumulates in cells, synergizes with Ado-Hcy to block methylation .
Ado-Hcy Methyltransferases Endogenous feedback inhibitor Methylation blockade, cellular toxicity Natural regulator; excess levels impair DNA/RNA/protein methylation .
DZA Ado-Hcy hydrolase Ki = 3.9 μM Anti-inflammatory, NF-κB inhibition Prevents Ras carboxyl methylation and ERK/Akt phosphorylation .
3-Deazaneplanocin A Ado-Hcy hydrolase, EZH2 IC₅₀ ~0.1–1 μM (EZH2) EZH2 degradation, ROS-mediated apoptosis Epigenetic silencing via H3K27me3 loss; distinct from DZA-Hcy’s c-myc effects .

Research Findings and Mechanistic Insights

  • Epigenetic Modulation : Prolonged DZA-Hcy accumulation correlates with reduced c-myc mRNA, linking methylation blockade to oncogene suppression .
  • Synergy with Transport Inhibitors: Adenosine transporter inhibitors (e.g., nitrobenzylthioinosine) enhance DZA-Hcy accumulation, suggesting therapeutic combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.